Comprehensive Technical Guide on (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a highly specialized chiral β-amino acid building block. Characterized by its homologated backbone and a sterically demanding 4-tert-butylphenyl side chain, this molecule is a cornerstone in the development of advanced peptidomimetics and foldamers. This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and enantioselective synthesis, tailored specifically for drug development professionals and synthetic chemists.
Physicochemical Profiling
Understanding the baseline molecular descriptors is critical for predicting pharmacokinetic behavior and downstream synthetic viability. The following table summarizes the quantitative data for this compound[1].
| Property | Value |
| Chemical Name | (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.30 g/mol |
| CAS Number | 282524-82-7 (General/Racemic) |
| Exact Mass | 221.1416 Da |
| Topological Polar Surface Area (TPSA) | 63.3 Ų |
| Predicted LogP | ~2.8 - 3.2 |
| Hydrogen Bond Donors | 2 (-NH2, -OH) |
| Hydrogen Bond Acceptors | 3 (N, O, O) |
| Rotatable Bonds | 4 |
Structural and Mechanistic Significance
As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific building block over canonical α-amino acids. The therapeutic advantages of this molecule are derived from three distinct structural pillars:
-
The β-Amino Acid Backbone : The insertion of a methylene group between the α-carbon and the carbonyl carbon shifts the amide bond out of register for standard proteolytic enzymes (e.g., DPP-4, pepsin, trypsin). This structural deviation confers near-total proteolytic stability, a critical factor for extending the in vivo half-life of peptide therapeutics[2].
-
The 4-tert-Butylphenyl Group : The bulky tert-butyl moiety serves a dual pharmacokinetic purpose. First, it significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability. Second, it acts as a steric shield, effectively blocking para-hydroxylation by Cytochrome P450 (CYP450) enzymes, thereby reducing metabolic clearance.
-
The (3R) Stereocenter : The spatial orientation dictated by the (3R) configuration is paramount for target specificity. In foldamer design, the specific chirality dictates the helical pitch and handedness of the resulting β-peptide, ensuring precise spatial alignment of pharmacophores with the target receptor.
Figure 1: Mechanistic pathway linking structural features to pharmacokinetic optimization.
Enantioselective Synthesis via Chiral Lithium Amide Conjugate Addition
While asymmetric hydrogenation is a common industrial approach, highly sterically hindered trisubstituted olefins (like the tert-butylphenyl substituted acrylate) often suffer from low turnover frequencies and variable enantiomeric excess (ee). To ensure a self-validating, high-fidelity protocol, we utilize the Davies lithium amide conjugate addition . This method relies on a highly ordered six-membered cyclic transition state, which is relatively insensitive to the steric bulk of the aryl ring, reliably yielding >98% ee[3],[4].
Step-by-Step Experimental Protocol:
-
Preparation of the Chiral Auxiliary : To a solution of (R)-N-benzyl-1-phenylethanamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, dropwise add n-butyllithium (1.05 eq, 2.5 M in hexanes). Stir the mixture for 30 minutes to generate the chiral lithium amide.
-
Asymmetric Conjugate Addition : Slowly add a solution of tert-butyl (E)-3-(4-tert-butylphenyl)acrylate (1.0 eq) in THF to the lithium amide at -78 °C. Maintain the reaction at -78 °C for 2 hours. The rigid transition state strictly dictates the formation of the (3R) stereocenter.
-
Quenching and Isolation : Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify the intermediate (3R)-protected β-amino ester via silica gel column chromatography.
-
Global Deprotection :
-
Hydrogenolysis: Dissolve the purified intermediate in a methanol/acetic acid mixture. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours to quantitatively cleave the N-benzyl and N-α-methylbenzyl groups. Filter the suspension through a pad of Celite and concentrate.
-
Ester Cleavage: Treat the resulting free amine with a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 hours at room temperature to hydrolyze the tert-butyl ester. Concentrate the mixture in vacuo and precipitate the final (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid using cold, anhydrous diethyl ether.
-
Figure 2: Enantioselective synthetic workflow via Davies chiral conjugate addition.
Analytical Validation Workflows
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical steps must be executed:
-
Chiral HPLC : Essential to confirm the >98% enantiomeric excess (ee). Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase. The bulky tert-butyl group ensures excellent baseline resolution between enantiomers.
-
NMR Spectroscopy : ¹H NMR (in D₂O or DMSO-d₆) will confirm the presence of the massive tert-butyl singlet (~1.25 ppm) and the characteristic ABX spin system of the β-amino acid backbone (the chiral CH coupled to the diastereotopic CH₂ protons).
Applications in Drug Development
The integration of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid into drug discovery pipelines is primarily focused on two areas:
-
Peptidomimetics and Foldamers : By replacing canonical α-amino acids with this β-amino acid, researchers can construct stable, helical foldamers that mimic native α-helices but completely resist enzymatic degradation[5]. This is highly effective for targeting shallow protein-protein interactions (PPIs), such as the MDM2-p53 axis.
-
Small Molecule Inhibitors : The functional group acts as an optimized, rigid pharmacophore where the tert-butylphenyl group is designed to occupy deep, hydrophobic pockets in G-protein coupled receptors (GPCRs) or enzyme active sites, driving high-affinity binding through enhanced van der Waals interactions.
References
-
Hook, D. F., et al. "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." ChemBioChem, 2004. URL:[Link]
-
Davies, S. G., et al. "Asymmetric total synthesis of sperabillins B and D via lithium amide conjugate addition." Organic & Biomolecular Chemistry, 2004. URL:[Link]
-
Davies, S. G., et al. "Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition." Organic & Biomolecular Chemistry, 2007. URL:[Link]
Sources
- 1. 282524-82-7|3-Amino-3-(4-(tert-butyl)phenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric total synthesis of sperabillins B and D via lithium amide conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
